2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide

Description

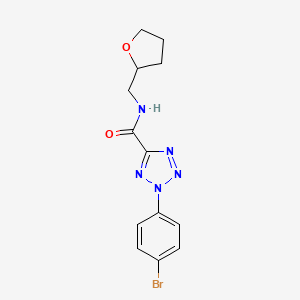

2-(4-Bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative characterized by a 4-bromophenyl substituent on the tetrazole ring and a tetrahydrofuran-2-ylmethyl group attached to the carboxamide nitrogen. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry due to their metabolic stability and ability to act as bioisosteres for carboxylic acids.

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(oxolan-2-ylmethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN5O2/c14-9-3-5-10(6-4-9)19-17-12(16-18-19)13(20)15-8-11-2-1-7-21-11/h3-6,11H,1-2,7-8H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBYTBAONNEQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.

Introduction of the tetrahydrofuran moiety: The bromophenyl intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the desired intermediate.

Tetrazole ring formation: The final step involves the cyclization of the intermediate with azide compounds to form the tetrazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove or alter specific functional groups within the compound.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds, including the one , exhibit significant antimicrobial properties. A study demonstrated that various substituted tetrazoles showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli using the agar-well diffusion method . The presence of the bromophenyl group enhances the lipophilicity and overall biological activity of the compound.

Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. Tetrazole derivatives have shown to inhibit specific inflammatory pathways, particularly through modulation of receptor activity such as P2Y14R, which is involved in neutrophil activation . This suggests that the compound could be developed as an anti-inflammatory agent.

Anticancer Activity

Tetrazoles have been implicated in cancer research due to their ability to interfere with cellular signaling pathways. The compound's structure allows it to potentially act as an inhibitor for certain kinases involved in tumor growth and proliferation. Further studies are needed to elucidate its exact mechanism and efficacy against various cancer cell lines .

Synthesis of Novel Compounds

The synthetic versatility of 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide allows it to serve as a building block for creating more complex chemical entities. Its reaction with various electrophiles can yield new derivatives with enhanced biological activities .

Catalytic Reactions

This compound can act as a catalyst in organic reactions, particularly in coupling reactions involving heterocycles. The presence of the tetrazole ring can stabilize reaction intermediates, facilitating smoother synthesis processes .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the bromophenyl and tetrazole moieties can lead to variations in biological activity, which has been demonstrated in several studies. For instance, changes in substituents on the phenyl ring have been shown to significantly alter antimicrobial potency .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring are believed to play crucial roles in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound may enhance aqueous solubility compared to aromatic substituents (e.g., triphenylmethyl in or chlorophenyl in ).

- Thermal Stability : Compound 18 () has a high melting point (290.9°C), attributed to hydrogen bonding from sulfamoyl and thioxo groups. The target compound’s melting point is unreported but expected to be lower due to the flexible tetrahydrofuran moiety .

Biological Activity

The compound 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide is a synthetic organic molecule that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a bromophenyl group, a tetrahydrofuran moiety, and a tetrazole ring, contributes to its distinct chemical properties and biological effects.

Chemical Structure and Properties

The chemical formula of the compound is . The presence of the bromine atom in the bromophenyl group enhances its reactivity and biological activity. The tetrahydrofuran moiety is believed to improve the compound's solubility and bioavailability, which are critical factors for its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrazole ring and bromophenyl group are thought to play significant roles in binding to target proteins and enzymes, thus modulating their functions. This mechanism is crucial for its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives with similar structural features demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mode of action often involves disrupting bacterial lipid biosynthesis or inhibiting essential enzymatic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, derivatives containing the tetrazole ring have shown cytotoxic effects against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay has been utilized to assess cell viability, revealing that some derivatives exhibit IC50 values comparable to established chemotherapeutic agents .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated a series of thiazole derivatives that included compounds structurally related to the tetrazole class. These derivatives were tested against a range of bacterial strains using a turbidimetric method, demonstrating significant antimicrobial activity with some compounds achieving MIC values below 10 µg/mL .

- Anticancer Screening : In another study focusing on the anticancer properties of tetrazole-containing compounds, several derivatives were screened against MCF7 cells. Compounds exhibiting structural similarities to this compound showed promising results with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent cytotoxicity .

- Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding interactions between these compounds and their biological targets. These studies suggest that the presence of electron-withdrawing groups enhances binding affinity, thereby increasing biological activity .

Summary Table of Biological Activities

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide?

The compound is synthesized via decarboxylative N-alkylation , a method validated for structurally similar tetrazole derivatives. Key steps include:

- Cyclization : Reacting 5-(4-bromophenyl)-2H-tetrazole with a tetrahydrofuran-containing alkylating agent (e.g., 2-(tetrahydrofuran-2-yl)methyl chloride) under basic conditions.

- Catalysis : Use of ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) to enhance reaction efficiency and selectivity .

- Purification : Silica gel column chromatography to isolate the product, followed by structural confirmation via 2D NMR (HMBC) to resolve regiochemical ambiguities .

Advanced: How can reaction parameters be optimized to improve synthetic yield and purity?

- Catalyst Screening : Evaluate Ru, Pd, or Cu catalysts for their impact on reaction kinetics and byproduct formation. Ru complexes are preferred for their tolerance to heteroatoms in tetrahydrofuran .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while temperature control (80–120°C) minimizes decomposition .

- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify steric/electronic barriers in alkylation steps .

Basic: What spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of tetrazole substitution and tetrahydrofuran linkage. HMBC correlations resolve ambiguities in carboxamide connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 378.05 for C₁₄H₁₅BrN₅O₂) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm carboxamide functionality .

Advanced: How can discrepancies in spectroscopic or bioactivity data be resolved?

- Orthogonal Validation : Cross-check NMR assignments with COSY and NOESY experiments. For bioactivity conflicts, repeat assays under standardized conditions (e.g., pH, temperature) .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify misassignments .

- Purity Assessment : Use HPLC with UV/Vis detection (λ = 254 nm) to rule out impurities >98% purity thresholds .

Basic: What biological targets or enzymes are associated with this compound?

The bromophenyl-tetrazole scaffold exhibits enzyme inhibitory activity , including:

- Carbonic Anhydrase (CA) : IC₅₀ values determined via stopped-flow CO₂ hydration assays .

- Histone Deacetylase (HDAC) : Fluorescence-based assays using acetylated lysine substrates .

- Phosphodiesterases (PDE) : Radiolabeled cAMP/cGMP hydrolysis assays to assess competitive inhibition .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Variation : Replace the tetrahydrofuran group with other heterocycles (e.g., pyrrolidine) to assess steric effects on target binding .

- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to the bromophenyl ring to enhance electrophilic interactions with enzyme active sites .

- Pharmacokinetic Profiling : Measure logP (octanol/water partition) and aqueous solubility to optimize bioavailability .

Basic: What computational tools predict the compound’s reactivity or binding modes?

- DFT Calculations : Gaussian 09 or ORCA software for HOMO-LUMO analysis and electrostatic potential (ESP) mapping .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses with CA or HDAC active sites .

- MD Simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability .

Advanced: How can mechanistic insights into enzyme inhibition be experimentally validated?

- Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .

- X-ray Crystallography : Co-crystallize the compound with CA or HDAC to resolve binding interactions at atomic resolution (if crystallography facilities are available).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

How should researchers address contradictions in reported bioactivity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., enzyme source, substrate concentration) across studies. For example, CA isoforms (e.g., CA-II vs. CA-IX) exhibit varying sensitivity to tetrazole inhibitors .

- Dose-Response Curves : Re-evaluate IC₅₀ values using a wider concentration range (1 nM–100 μM) to identify non-linear effects.

- Off-Target Screening : Use kinase or GPCR panels to rule out polypharmacology .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

- Prodrug Design : Convert the carboxamide to a methyl ester to improve membrane permeability, with esterase-mediated activation in target tissues .

- Cytochrome P450 (CYP) Profiling : Identify metabolic hotspots (e.g., bromophenyl oxidation) using liver microsome assays .

- Stabilization of Tetrazole Ring : Introduce electron-donating groups (e.g., methyl) to reduce ring-opening under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.